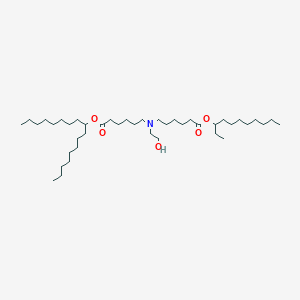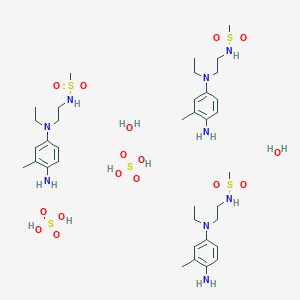
2-Sulfanylidene-2,3-dihydropyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thioxo-2,3-dihydropyridin-4(1H)-one is a heterocyclic compound containing a sulfur atom and a pyridinone ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydropyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a β-keto ester with thiourea in the presence of a base, such as sodium ethoxide, to form the desired heterocycle.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the carbonyl or thioxo group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydropyridin-4(1H)-one depends on its specific interactions with molecular targets. It may act by:
Inhibiting enzymes: Binding to active sites and blocking enzyme activity.
Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription.
Modulating signaling pathways: Affecting cellular signaling pathways involved in growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-1,2,3,4-tetrahydropyrimidin-4-one: Another sulfur-containing heterocycle with similar properties.
2-Thioxo-1,2-dihydropyridin-3-one: A related compound with a different substitution pattern on the pyridinone ring.
Uniqueness
2-Thioxo-2,3-dihydropyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a thioxo and a pyridinone group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
873375-64-5 |
|---|---|
Molecular Formula |
C5H5NOS |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
2-sulfanylidene-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NOS/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8) |
InChI Key |
TWDKTUFMBYDRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13356495.png)
![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)

![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13356522.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13356528.png)
![3,4-bis(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356543.png)


![3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356560.png)
